(E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
(E)-N-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic small molecule characterized by a pyridazine core, a piperidine ring, and a thiophene-acrylamide moiety. The (E)-configured acrylamide linker is critical for maintaining conformational stability and optimizing target binding interactions .
Properties
IUPAC Name |
(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-14-2-4-17(21-20-14)22-9-6-15(7-10-22)12-19-18(23)5-3-16-8-11-24-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,23)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEKWPWKRYIKBV-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a pyridazine moiety , and a thiophene ring , contributing to its diverse biological activities. The acrylamide functional group is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways through:
- Enzyme Inhibition : The acrylamide group may interact with nucleophilic sites in proteins, potentially inhibiting their function.
- Receptor Modulation : The compound may enhance or inhibit the activity of specific receptors, which could lead to therapeutic effects in various conditions.
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory activity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 | 1.16 | Antiproliferative |
| Compound B | MCF-7 | 0.85 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that related compounds exhibit analgesic effects in mouse models of neuropathic pain by modulating nicotinic acetylcholine receptors .
Case Studies
-
Study on Antinociceptive Activity :
- In a controlled experiment, the compound demonstrated significant pain-relieving effects without impairing motor coordination in mice subjected to oxaliplatin-induced neuropathic pain.
- The study highlighted the compound's selective enhancement of α7 nicotinic acetylcholine receptor activity while minimally affecting voltage-gated calcium channels .
- Antitumor Efficacy :
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with other acrylamide-based inhibitors. A notable analogue is (R,E)-N-(1–(6-chloro-2–(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide (13m) (). Key differences include:
- Core Heterocycle : The target compound uses a 6-methylpyridazine ring, while 13m employs an imidazo[4,5-b]pyridine core with a chloro substituent.
- Substituent Groups: The thiophene moiety in the target compound contrasts with 13m’s pyridine and cyanovinyl groups.
- Linker and Backbone : Both feature acrylamide linkers, but 13m incorporates a pyrrolidine ring instead of a piperidine backbone.
Table 1: Structural Comparison with Analogues
Computational Similarity Metrics
Compound similarity is often assessed using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients . For the target compound and 13m:
- Tanimoto Similarity : Estimated to be moderate (~0.45–0.60) due to shared acrylamide linkers but divergent core structures.
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., thiophene vs. pyridine) may lead to significant activity differences, highlighting the "activity cliff" phenomenon .
Research Findings and Implications
Pharmacokinetic Considerations
- Solubility: The thiophene group may reduce aqueous solubility compared to 13m’s pyridine and cyanovinyl groups.
- Metabolic Stability : The piperidine backbone could enhance metabolic stability relative to pyrrolidine-based analogues.
Target Engagement Hypotheses
The compound’s acrylamide linker may enable covalent binding to cysteine residues in kinases (e.g., EGFR, BTK), a mechanism seen in drugs like afatinib. The 6-methylpyridazine core could mimic adenine’s interactions in ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
